molecular formula C5H9NO4 B13298827 2-(Aminomethyl)butanedioic acid

2-(Aminomethyl)butanedioic acid

Cat. No.: B13298827
M. Wt: 147.13 g/mol
InChI Key: QRRBOJUDIKPPLC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)butanedioic acid, also known as 2-(aminomethyl)succinic acid, is an organic compound with the molecular formula C5H9NO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)butanedioic acid typically involves the reaction of succinic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a pH of around 7-8 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a modulator of neurotransmitter activity by influencing the release and uptake of neurotransmitters. It also participates in metabolic pathways, contributing to the synthesis and degradation of various biomolecules .

Comparison with Similar Compounds

2-(Aminomethyl)butanedioic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological processes that are not observed with other similar compounds.

Properties

IUPAC Name

2-(aminomethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBOJUDIKPPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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